7-Hydroxy-hexahydropyrrolo[1,2-c][1,3]oxazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-hexahydropyrrolo[1,2-c][1,3]oxazol-3-one is a heterocyclic compound with a unique structure that combines elements of pyrrole and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-hexahydropyrrolo[1,2-c][1,3]oxazol-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with an oxazole precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated systems and advanced purification techniques ensures high purity and yield .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-hexahydropyrrolo[1,2-c][1,3]oxazol-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.
Reduction: The oxazole ring can be reduced under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketone derivatives.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
7-Hydroxy-hexahydropyrrolo[1,2-c][1,3]oxazol-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Hydroxy-hexahydropyrrolo[1,2-c][1,3]oxazol-3-one involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 7-Hydroxy-hexahydropyrrolo[1,2-c][1,3]oxazol-2-one
- 7-Hydroxy-hexahydropyrrolo[1,2-c][1,3]oxazol-4-one
- 7-Hydroxy-hexahydropyrrolo[1,2-c][1,3]oxazol-5-one
Uniqueness
7-Hydroxy-hexahydropyrrolo[1,2-c][1,3]oxazol-3-one is unique due to its specific ring structure and the position of the hydroxyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C6H9NO3 |
---|---|
Molecular Weight |
143.14 g/mol |
IUPAC Name |
7-hydroxy-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-3-one |
InChI |
InChI=1S/C6H9NO3/c8-5-1-2-7-4(5)3-10-6(7)9/h4-5,8H,1-3H2 |
InChI Key |
UJDASDIGQWQAMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(C1O)COC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.